2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[(4-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID typically involves the reaction of 4-chloro-2-methoxyphenyl isocyanate with 2-hydroxybenzoic acid under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(4-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(4-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, altering their activity and leading to various biochemical effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 2-{[(4-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID include:
4-Chloro-2-methoxyphenyl isocyanate: A precursor in the synthesis of the target compound.
2-Hydroxybenzoic acid: Another precursor used in the synthesis.
4-Chloro-2-methoxybenzoic acid: A structurally similar compound with different functional groups.
The uniqueness of 2-{[(4-CHLORO-2-METHOXYPHENYL)CARBAMOYL]METHOXY}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C16H14ClNO5 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-[2-(4-chloro-2-methoxyanilino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C16H14ClNO5/c1-22-14-8-10(17)6-7-12(14)18-15(19)9-23-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
YZROVEHZEOJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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